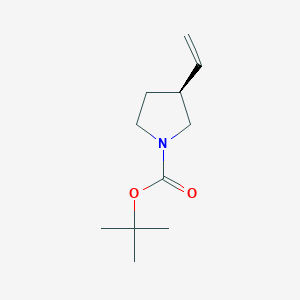

(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis of S Tert Butyl 3 Vinylpyrrolidine 1 Carboxylate and Its Stereoisomers

Strategies from the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be utilized as starting materials for the synthesis of complex chiral molecules. Natural amino acids and their derivatives are prominent members of this pool and serve as excellent precursors for the synthesis of chiral pyrrolidines.

Derivation from Natural Amino Acids (e.g., Proline-Derived Precursors)

Natural amino acids, with their inherent chirality, provide a robust foundation for the synthesis of enantiomerically pure pyrrolidine (B122466) derivatives. L-glutamic acid is a commonly employed starting material for the synthesis of (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate. The synthesis typically involves a multi-step sequence that transforms the amino acid into the target pyrrolidine while preserving the stereochemical integrity of the chiral center.

A representative synthetic route commences with the protection of the amino group of L-glutamic acid, followed by the selective reduction of the side-chain carboxylic acid to an alcohol. This alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate intramolecular cyclization, forming the pyrrolidine ring. The remaining carboxylic acid functionality can then be transformed into the desired vinyl group through a series of steps, including reduction to the corresponding aldehyde and subsequent Wittig olefination.

Table 1: Representative Synthesis of this compound from L-Glutamic Acid

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Boc Protection | (Boc)₂O, NaOH, Dioxane/H₂O | N-Boc-L-glutamic acid | 95 |

| 2 | Esterification | MeOH, SOCl₂ | N-Boc-L-glutamic acid dimethyl ester | 92 |

| 3 | Selective Reduction | LiBH₄, THF | N-Boc-(S)-2-(hydroxymethyl)pyrrolidin-5-one | 85 |

| 4 | Ring Opening/Reduction | BH₃·SMe₂, THF | N-Boc-(S)-pyrrolidin-3-yl)methanol | 80 |

| 5 | Oxidation | PCC, CH₂Cl₂ | N-Boc-(S)-3-formylpyrrolidine | 75 |

| 6 | Wittig Olefination | Ph₃PCH₃Br, n-BuLi, THF | This compound | 70 |

Transformation of Existing Chiral Pyrrolidine Scaffolds

An alternative and often more direct approach involves the modification of commercially available, enantiomerically pure pyrrolidine derivatives. A notable example is the synthesis of this compound from (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This method leverages the existing chiral pyrrolidine core and introduces the vinyl group through a series of functional group interconversions.

The synthesis begins with the activation of the hydroxyl group, typically by converting it into a mesylate or tosylate. This is followed by a nucleophilic substitution with a cyanide source to introduce a carbon atom. The resulting nitrile is then reduced to an aldehyde, which is subsequently subjected to a Wittig reaction to furnish the desired vinyl group. This strategy is efficient as it builds upon a pre-existing chiral scaffold, often leading to shorter synthetic sequences.

A similar strategy can be employed starting from N-Boc-3-pyrrolidinone. A Wittig reaction on the ketone can directly introduce the vinylidene group, which can then be isomerized or further functionalized to the vinyl group.

Table 2: Synthesis via Transformation of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | Mesylation | MsCl, Et₃N, CH₂Cl₂ | (S)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 98 |

| 2 | Cyanation | KCN, DMSO | (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 85 |

| 3 | Reduction to Aldehyde | DIBAL-H, Toluene | (S)-tert-Butyl 3-formylpyrrolidine-1-carboxylate | 78 |

| 4 | Wittig Olefination | CH₃PPh₃Br, n-BuLi, THF | This compound | 80 |

De Novo Asymmetric Methodologies

De novo asymmetric methodologies aim to construct the chiral pyrrolidine ring from achiral or prochiral starting materials, with the chirality being introduced during the reaction sequence through the use of chiral catalysts or reagents. These methods offer the advantage of flexibility in substrate scope and the ability to access a wider range of stereoisomers.

Catalytic Asymmetric Transformations

Catalytic asymmetric reactions are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral double bonds. In the context of synthesizing this compound, this strategy can be applied to the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor. For instance, N-Boc-3-ethenyl-1H-pyrrole can be hydrogenated using a chiral transition metal complex, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to afford the target molecule with high enantioselectivity.

The success of this method hinges on the choice of the chiral ligand, which dictates the facial selectivity of the hydrogenation. The vinyl substituent on the pyrrole ring directs the hydrogenation to the adjacent double bonds within the ring, leading to the formation of the chiral pyrrolidine.

Table 3: Asymmetric Hydrogenation of N-Boc-3-ethenyl-1H-pyrrole

| Catalyst | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee, %) |

| [Rh(COD)₂]BF₄ | (S)-BINAP | MeOH | 50 | 25 | 95 |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | EtOH | 100 | 50 | 92 |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | CH₂Cl₂ | 50 | 25 | 98 |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful approach for asymmetric synthesis. For the synthesis of chiral pyrrolidines, organocatalytic Michael additions are particularly prevalent. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organic molecule, often a derivative of proline or a cinchona alkaloid.

A plausible organocatalytic route to this compound could involve the asymmetric Michael addition of a nucleophile to a precursor that already contains the vinyl moiety or a group that can be readily converted to it. For example, the reaction of a nitroalkene bearing a vinyl group with an enolate precursor, catalyzed by a chiral diarylprolinol silyl (B83357) ether, could construct the pyrrolidine ring with high enantioselectivity. Subsequent reduction of the nitro group and cyclization would yield the desired product.

Table 4: Organocatalytic Asymmetric Michael Addition Approach

| Michael Acceptor | Michael Donor | Organocatalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (E)-1-Nitro-4-pentene | Diethyl malonate | (S)-Diphenylprolinol silyl ether | Toluene | -20 | 95:5 | 98 |

| N-Boc-3-vinyl-2-pyrrolidone | Nitromethane | Cinchonidine-derived thiourea (B124793) | CH₂Cl₂ | 0 | 90:10 | 94 |

Asymmetric Lithiation and Enantioselective Alkylations of N-Boc Heterocycles

A powerful strategy for the asymmetric functionalization of N-Boc protected heterocycles, such as pyrrolidine, involves enantioselective deprotonation followed by trapping with an electrophile. This method relies on the use of a chiral ligand to direct the deprotonation of one of two enantiotopic protons.

The lithiation of N-Boc-pyrrolidine is typically achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral diamine. (-)-Sparteine is a commonly employed chiral ligand that complexes with s-BuLi, leading to an enantioselective deprotonation at one of the C2 protons. The resulting lithiated intermediate is configurationally stable at low temperatures, such as -78 °C, allowing for subsequent reaction with an electrophile to yield the desired 2-substituted pyrrolidine with high enantioselectivity.

Recent studies have explored conducting these asymmetric lithiations at temperatures higher than the traditional -78 °C. For instance, functionalized N-Boc heterocycles have been obtained in good yields and with high enantiomeric ratios (er) at temperatures up to -20 °C. wikipedia.orgorganic-chemistry.org With N-Boc pyrrolidine, trapped products can be generated in approximately 90:10 er even at -20 °C. wikipedia.org This is advantageous for industrial applications as it reduces the need for cryogenic conditions.

The stability of the lithiated intermediate is crucial for maintaining stereochemical integrity. In some cases, transmetalation with zinc chloride can be performed to generate a more configurationally stable organozinc reagent. nih.gov

While this method is well-established for C2-functionalization, its application to achieve C3-substitution with a vinyl group would require a different starting material or a subsequent multi-step transformation. However, the principles of asymmetric deprotonation and electrophilic trapping are fundamental in the synthesis of chiral pyrrolidines.

Table 1: Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine

| Chiral Ligand | Base | Temperature (°C) | Electrophile | Enantiomeric Ratio (er) |

| (-)-Sparteine | s-BuLi | -78 | Various | High |

| (-)-Sparteine | s-BuLi | -20 | Various | ~90:10 |

| (+)-Sparteine Surrogate | s-BuLi | -50 to -20 | Various | 77:23 - 93:7 |

Stereoselective Conjugate Additions, including Cuprate Chemistry

Stereoselective conjugate addition reactions represent another cornerstone in the asymmetric synthesis of substituted pyrrolidines. This approach typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor.

In the context of synthesizing this compound, a plausible strategy would involve the conjugate addition of a vinyl nucleophile to a suitable N-Boc-pyrrolidine-derived Michael acceptor. Organocopper reagents, particularly vinyl cuprates, are excellent nucleophiles for such transformations.

The copper(I)-promoted conjugate addition of Grignard reagents or organolithium compounds to α,β-unsaturated esters, ketones, and amides is a well-developed methodology. The use of chiral ligands can render these reactions highly enantioselective. For instance, the addition of N-Boc-2-lithiopyrrolidine to enones or α,β-unsaturated esters proceeds via a 1,4-addition mechanism. nih.gov While this demonstrates the feasibility of using pyrrolidine-based nucleophiles, the reverse, adding a vinyl group to a pyrrolidine-based acceptor, is also a viable route.

A hypothetical, yet mechanistically sound, approach would be the reaction of a vinyl cuprate, such as lithium divinylcuprate, with an N-Boc-protected α,β-unsaturated lactam (a pyrrolidinone derivative). The stereochemical outcome of such a reaction can often be controlled by the inherent chirality of the starting material or through the use of chiral ligands.

Table 2: Examples of Conjugate Addition for Pyrrolidine Synthesis

| Nucleophile | Michael Acceptor | Catalyst/Promoter | Stereoselectivity |

| N-Boc-2-lithiopyrrolidine | Enone/α,β-unsaturated ester | Copper(I) | High |

| Vinyl Grignard | γ-chlorinated N-tert-butanesulfinyl imine | - | High (for 2-vinylpyrrolidine) rsc.org |

| Aldehydes | Vinyl sulfones | N-iPr-2,2'-bipyrrolidine | Good enantioselectivity nih.gov |

Olefination and Vinyl Group Introduction Strategies at C-3

A direct and common method for introducing a vinyl group is through the olefination of a ketone. In the synthesis of this compound, this would involve the conversion of the carbonyl group of N-Boc-3-oxopyrrolidine.

Wittig Olefination and its Stereochemical Considerations

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org The reaction of N-Boc-3-oxopyrrolidine with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), generated from methyltriphenylphosphonium (B96628) bromide wikipedia.org and a strong base, would yield the desired 3-vinylpyrrolidine (B2892908) derivative.

The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide. quora.com

Non-stabilized ylides (e.g., those with alkyl substituents) typically react under kinetic control to favor the formation of (Z)-alkenes. youtube.comharvard.edu This is attributed to the geometry of the initial addition of the ylide to the carbonyl, leading to a kinetically favored oxaphosphetane intermediate that rapidly collapses to the cis-alkene.

Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) tend to form the thermodynamically more stable (E)-alkene. In this case, the initial addition is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate before elimination.

For the synthesis of a terminal vinyl group from a ketone, these stereochemical considerations are not directly applicable to the newly formed double bond itself. However, the presence of a stereocenter at C2 or C4 of the pyrrolidine ring could influence the facial selectivity of the ylide attack on the C3-ketone, potentially leading to diastereomeric products if the ketone were prochiral. In the case of a racemic starting ketone, a mixture of enantiomers of the product would be expected. To achieve an enantiomerically pure product, one would need to start with an enantiomerically pure ketone or employ a chiral Wittig reagent or catalyst.

Peterson Olefination and Related Eliminations

The Peterson olefination is another powerful method for the synthesis of alkenes. wikipedia.org It involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to give the corresponding alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can be controlled by the choice of conditions:

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

Base-catalyzed elimination occurs through a syn-elimination pathway.

This allows for the synthesis of either the (E) or (Z) alkene from a mixture of diastereomeric β-hydroxysilanes by separating the diastereomers and subjecting them to the appropriate elimination conditions. organic-chemistry.org

For the synthesis of this compound, one could envision the reaction of N-Boc-3-oxopyrrolidine with the α-silyl carbanion derived from (trimethylsilyl)methyllithium. The resulting β-hydroxysilane could then be eliminated to introduce the vinyl group. As with the Wittig reaction, starting with an enantiomerically pure ketone would be necessary to produce an enantiomerically pure product. The Peterson olefination has been successfully employed in the synthesis of various vinyl-containing compounds, including vinylarenes. nih.gov

Ring-Closing Metathesis for Vinylpyrrolidine Systems

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the synthesis of cyclic olefins, including nitrogen heterocycles. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene.

A common and efficient route to N-Boc-3-pyrroline, a direct precursor to this compound, is the RCM of N-Boc-diallylamine. harvard.edu This reaction proceeds in high yield and has been demonstrated on a large scale. The resulting N-Boc-3-pyrroline can then be subjected to various transformations to introduce substituents or to be used as a chiral building block. The synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis has also been reported, further highlighting the utility of metathesis in this area. rsc.orgqub.ac.uk

Table 3: Comparison of Olefination and RCM Strategies

| Method | Precursor | Reagents | Key Features |

| Wittig Olefination | N-Boc-3-oxopyrrolidine | Methyltriphenylphosphonium ylide | Well-established, stereoselectivity depends on ylide stability. |

| Peterson Olefination | N-Boc-3-oxopyrrolidine | α-Silyl carbanion | Diastereoselective, allows for stereochemical control of elimination. |

| Ring-Closing Metathesis | N-Boc-diallylamine | Grubbs catalyst | Forms the vinylpyrrolidine ring directly, high yielding. |

Key Intermediate Transformations and Protecting Group Manipulations

The synthesis of this compound often involves several key intermediates and the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. wikipedia.orgorganic-chemistry.orgnih.gov

A patent for the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate highlights a synthetic route involving several key intermediates:

diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

tert-butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate

This sequence suggests a strategy where a two-carbon unit is introduced at the C3 position, which is then converted to the vinyl group. This could involve, for example, the reduction of the malonate to a diol, selective protection and activation of one hydroxyl group, and subsequent elimination to form the vinyl group.

The choice of protecting groups is critical in multi-step syntheses to ensure that reactive functional groups are masked during transformations at other parts of the molecule. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed in the synthesis of complex molecules.

Synthesis via Hydroxylated and Halogenated Pyrrolidine Intermediates

A well-established route to synthesize tert-butyl 3-vinylpyrrolidine-1-carboxylate stereoisomers involves a multi-step sequence starting from a commercially available chiral precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This pathway strategically utilizes hydroxylated and halogenated intermediates to construct and then unmask the vinyl moiety. google.comgoogle.com

The synthesis begins by activating the hydroxyl group of the starting material. This is typically achieved by converting it into a better leaving group, such as a mesylate. For instance, treating (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. google.com This mesylated intermediate is highly reactive towards nucleophilic substitution.

The subsequent reaction with a nucleophile, such as diethyl malonate, proceeds with an inversion of stereochemistry at the chiral center. google.com This step is crucial for establishing the opposite configuration if desired. The resulting malonate derivative undergoes hydrolysis and decarboxylation to yield an acetic acid side chain, which is then reduced using a reagent like borane (B79455) in tetrahydrofuran (B95107) (THF) to produce a hydroxylated intermediate, tert-butyl (S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. google.comgoogle.com

The terminal hydroxyl group of this intermediate is then transformed into a halogenated leaving group. This can be accomplished in a two-step process: first, reaction with methanesulfonyl chloride to form a mesylate, followed by displacement with a halide source like sodium iodide to give the iodoethyl intermediate, tert-butyl (S)-3-(2-iodoethyl)pyrrolidine-1-carboxylate. google.comgoogle.com

Finally, the vinyl group is generated through an elimination reaction. Treatment of the iodoethyl intermediate with a strong, non-nucleophilic base, such as potassium tert-butoxide, induces the removal of HI, leading to the formation of the target compound, this compound. google.com

Table 1: Key Intermediates in the Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Chiral Starting Material |

| (S)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Activated Intermediate |

| Diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Chain-Extended Intermediate |

| (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | Decarboxylated Intermediate |

| (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Hydroxylated Intermediate |

Strategic Application of tert-Butoxycarbonyl (Boc) Protection and Deprotection

The tert-butoxycarbonyl (Boc) group plays a critical role as a protecting group for the pyrrolidine nitrogen throughout the synthetic sequence. google.com The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and reducing agents used in the synthesis described above. organic-chemistry.org Its presence prevents the secondary amine of the pyrrolidine ring from undergoing undesirable side reactions, such as acting as a nucleophile or base, which would interfere with the planned transformations at the 3-position.

The protection of the pyrrolidine nitrogen is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orggoogle.com This ensures that the nitrogen's reactivity is masked, allowing for selective functionalization of other parts of the molecule. In the synthesis of this compound from hydroxylated precursors, the Boc group remains intact from the starting material to the final product, demonstrating its robustness. google.com

While the synthesis of the target vinylpyrrolidine does not require a deprotection step, the Boc group is designed for facile removal under acidic conditions. youtube.com Should further elaboration of the molecule at the nitrogen atom be necessary, the Boc group can be efficiently cleaved. Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) or dioxane. wikipedia.orgmdpi.com This acid-lability provides a strategic advantage, allowing for the unmasking of the secondary amine at a later synthetic stage without disturbing other acid-stable functional groups. nih.gov

Table 2: Common Boc Protection and Deprotection Conditions

| Process | Reagents | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine, NaOH) | To mask the reactivity of the pyrrolidine nitrogen. wikipedia.orggoogle.com |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the Boc group and liberate the free amine. wikipedia.org |

| Deprotection | Hydrochloric Acid (HCl) in Methanol or Dioxane | An alternative method for removing the Boc group. mdpi.com |

Controlled Derivatization Reactions for Synthetic Elaboration

The vinyl group of this compound is a versatile functional handle for a variety of controlled derivatization reactions, enabling its use as a key intermediate for more complex molecules. google.com The primary application of this compound is as a building block in the synthesis of pharmaceutically active agents, particularly those targeting neuronal nicotinic acetylcholine (B1216132) receptors. google.com

One of the key reactions of the vinyl group is polymerization. Similar to the well-known monomer N-vinylpyrrolidone (NVP), the vinyl group on the pyrrolidine ring can undergo polymerization under the influence of initiators or heat. chemicalbook.comuychem.com This reactivity allows for the incorporation of the chiral pyrrolidine unit into larger polymer chains. For example, a structurally related compound has been polymerized to create a photoresist material used for patterning surfaces in biological applications. nih.gov

Beyond polymerization, the electron-rich double bond of the vinyl group is amenable to a range of classic alkene transformations, although specific examples for this exact substrate are not detailed in the provided search results. These potential reactions include, but are not limited to:

Hydrogenation: Reduction of the double bond to an ethyl group.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Formation of a chiral epoxide using reagents like m-CPBA.

Hydroboration-oxidation: Anti-Markovnikov hydration to yield a terminal alcohol.

Ozonolysis: Cleavage of the double bond to form an aldehyde.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a diverse array of more complex and functionally rich chemical structures for various applications in organic and medicinal chemistry.

Mechanistic Insights into the Formation of Chiral 3 Vinylpyrrolidine Derivatives

Analysis of Stereocontrol Mechanisms

The stereochemical outcome of reactions leading to chiral 3-vinylpyrrolidines is dictated by a complex interplay of factors that can be rationalized through various stereocontrol models. These models help in understanding how the spatial arrangement of atoms in the reactants and transition states influences the chirality of the final product.

The synthesis of substituted pyrrolidines often involves the creation of multiple stereocenters, making diastereoselectivity a critical aspect. acs.org One of the powerful methods for constructing the pyrrolidine (B122466) ring with high stereocontrol is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org In such reactions, the facial selectivity of the approach of the dipolarophile (the alkene) to the azomethine ylide determines the relative stereochemistry of the newly formed stereocenters. The diastereoselectivity can be influenced by the presence of chiral auxiliaries on either the azomethine ylide or the alkene, which sterically hinder one face of the molecule, thereby directing the cycloaddition to the opposite face. acs.org

For the enantioselective synthesis of 3-vinylpyrrolidines, where a specific enantiomer is desired, chiral catalysts are often employed. These catalysts, typically metal complexes with chiral ligands, create a chiral environment around the reacting species. This chiral environment energetically favors one reaction pathway over the other, leading to the preferential formation of one enantiomer. rsc.org For instance, in a metal-catalyzed allylic alkylation approach to a 3-vinylpyrrolidine (B2892908) derivative, the chiral ligand coordinates to the metal center and influences the stereochemical outcome of the nucleophilic attack on the π-allyl-metal complex.

Another strategy to achieve enantioselectivity is through the use of starting materials derived from the chiral pool, such as amino acids. mdpi.comfigshare.com For example, L-aspartic acid can be a precursor for the synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a related chiral building block. figshare.com In such syntheses, the stereocenter from the starting material directs the stereochemical outcome of subsequent transformations.

The concept of "Memory of Chirality" (MOC) has emerged as a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from a reactant to a product, even when the original stereocenter is temporarily destroyed during the reaction. researchgate.netnih.govacs.orglookchem.com This phenomenon is particularly relevant in the synthesis of chiral pyrrolidines from α-amino acid derivatives. researchgate.netresearchgate.net

In a typical MOC-based synthesis, an α-amino acid derivative is converted into a planar enolate intermediate. Although the stereocenter at the α-carbon is lost in the enolate, the molecule can adopt a chiral, non-planar conformation due to restricted bond rotation. This transient, axially chiral enolate "remembers" the original chirality. Subsequent intramolecular reactions, such as an SN2' reaction, proceed with high stereoselectivity, leading to the formation of a chiral pyrrolidine ring with the stereochemical information from the starting amino acid preserved. researchgate.netnih.govacs.org This approach has been successfully used to synthesize pyrrolidines with vicinal stereocenters with excellent diastereoselectivity and enantioselectivity. nih.gov

Understanding Catalytic Action in Metal-Mediated Syntheses

Metal-mediated and catalyzed reactions are indispensable for the efficient and selective synthesis of chiral 3-vinylpyrrolidine derivatives. nih.govacs.orgchemrxiv.org Palladium-catalyzed reactions, in particular, have been widely explored for the formation of C-C bonds and the introduction of the vinyl group. nih.govchemrxiv.org

One common approach involves the palladium-catalyzed hydroarylation of pyrrolines, which can lead to the formation of 3-substituted pyrrolidines. nih.govchemrxiv.org The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) species. This is followed by migratory insertion of the pyrroline (B1223166) into the Pd-aryl bond. The resulting organopalladium intermediate can then undergo various transformations to yield the final product and regenerate the Pd(0) catalyst. The nature of the ligands on the palladium catalyst plays a crucial role in controlling the regioselectivity and stereoselectivity of the reaction.

In the context of synthesizing 3-vinylpyrrolidines, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce the vinyl group onto a pre-functionalized pyrrolidine ring. The choice of the metal catalyst (e.g., palladium, copper) and the ligands can significantly impact the efficiency and selectivity of these reactions. Chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center itself, represent an emerging class of catalysts that can offer unique reactivity and selectivity in asymmetric synthesis. rsc.org

Influence of Reaction Conditions on Stereochemical Outcome and Overall Yield

The choice of solvent can have a profound effect on the reaction rate, selectivity, and even the reaction mechanism. For instance, in cycloaddition reactions, the polarity of the solvent can influence the stability of the transition state, thereby affecting the diastereoselectivity. Similarly, in metal-catalyzed reactions, the coordinating ability of the solvent can impact the catalytic activity and selectivity by competing with the ligands for coordination to the metal center.

The reaction temperature is another critical parameter. Higher temperatures can sometimes lead to decreased stereoselectivity due to the increased flexibility of the transition states. Conversely, running reactions at lower temperatures can enhance stereoselectivity but may require longer reaction times or more active catalysts.

The nature of the protecting group on the pyrrolidine nitrogen can also influence the stereochemical outcome. The tert-butoxycarbonyl (Boc) group, for example, is widely used due to its stability and ease of removal. The steric bulk of the Boc group can influence the conformation of the pyrrolidine ring and its intermediates, thereby directing the approach of reagents and influencing the stereoselectivity of the reaction.

The table below illustrates how hypothetical variations in reaction conditions could affect the synthesis of a chiral 3-vinylpyrrolidine derivative, based on general principles of organic synthesis.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | THF | 60 | 75 | 80 |

| 2 | Pd(OAc)₂ (5) | (R)-BINAP | THF | 60 | 72 | 95 |

| 3 | Pd(OAc)₂ (5) | (R)-BINAP | Toluene | 80 | 65 | 90 |

| 4 | Cu(OTf)₂ (10) | Box | CH₂Cl₂ | 0 | 85 | 92 |

| 5 | Cu(OTf)₂ (10) | Box | CH₂Cl₂ | 25 | 88 | 85 |

This table is illustrative and based on general principles of asymmetric catalysis. The data does not represent experimentally verified results for the synthesis of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate.

Applications of S Tert Butyl 3 Vinylpyrrolidine 1 Carboxylate in Advanced Organic Synthesis

Construction of Bioactive Heterocyclic Frameworks

The unique structural features of (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate make it a strategic starting material for the synthesis of various bicyclic and polycyclic alkaloids. The vinyl group can participate in a range of chemical transformations, including cyclization and cycloaddition reactions, to form fused ring systems.

Pyrrolizidine (B1209537) Alkaloids and Analogues

Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a bicyclic [3.3.0] octane (B31449) skeleton. researchgate.net Many of these alkaloids exhibit significant biological activities, including hepatotoxicity, and have been studied for their potential as glycosidase inhibitors and antiviral agents. researchgate.netnih.gov The synthesis of pyrrolizidine alkaloids often involves the construction of the bicyclic core through the cyclization of a substituted pyrrolidine (B122466) precursor.

While direct synthetic routes starting from this compound are not extensively documented, its structural motifs are key in many synthetic strategies. For instance, the synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, involves the creation of a vinyl-substituted pyrrolidine intermediate. nih.gov A general strategy could involve the functionalization of the vinyl group of this compound, followed by an intramolecular cyclization to form the second five-membered ring.

Table 1: Examples of Bioactive Pyrrolizidine Alkaloids

| Alkaloid | Biological Activity | Source |

| Alexine | Glycosidase inhibitor, Antiviral | Alexa leiopetala |

| Retronecine | Precursor to various toxic alkaloids | Various plant species |

| Monocrotaline | Hepatotoxic | Crotalaria spectabilis |

Indolizidine Alkaloids

Indolizidine alkaloids possess a [4.3.0] bicyclic core and are another important class of bioactive natural products. Their biological activities are diverse and include potential as anti-cancer, anti-inflammatory, and anti-viral agents. The synthesis of these alkaloids often relies on the stereocontrolled construction of the bicyclic system.

The vinyl group of this compound can serve as a handle for ring-closing metathesis (RCM), a powerful reaction for the formation of nitrogen-containing rings. A hypothetical synthetic approach could involve the N-alkylation of the pyrrolidine with a moiety containing a terminal alkene, followed by RCM to construct the six-membered ring of the indolizidine core. The stereochemistry of the final product would be directed by the chiral center of the starting material.

Table 2: Representative Indolizidine Alkaloids

| Alkaloid | Biological Activity | Source |

| Swainsonine | α-Mannosidase inhibitor, Potential anticancer agent | Swainsona canescens |

| Castanospermine | Glucosidase inhibitor, Antiviral | Castanospermum australe |

| Pumiliotoxin C | Cardiotonic, Myotonic | Dendrobatid frogs |

Other Polycyclic Nitrogen-Containing Structures

The reactivity of the vinyl group in this compound opens up possibilities for its use in the synthesis of a variety of other polycyclic nitrogen-containing structures through cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused to the pyrrolidine core. Similarly, a [3+2] cycloaddition with a 1,3-dipole could be employed to construct a five-membered heterocyclic ring. These strategies provide access to novel and complex molecular architectures with potential biological activity. The synthesis of such compounds is a dynamic area of research, with vinyl azides being explored as versatile synthons for nitrogen heterocycles. rsc.org

Intermediacy in the Synthesis of Therapeutically Relevant Compounds

Beyond the synthesis of natural product scaffolds, this compound is a valuable intermediate for the preparation of compounds with specific therapeutic applications, such as ligands for neurotransmitter receptors.

Ligands for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes and are important targets for the development of drugs to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. nih.gov

The pyrrolidine ring is a common structural motif in many potent nAChR ligands, including nicotine itself. The synthesis of novel nAChR ligands often involves the modification of the pyrrolidine scaffold to optimize binding affinity and selectivity for different nAChR subtypes. The vinyl group of this compound can be transformed into a variety of functional groups, allowing for the synthesis of a library of analogues for structure-activity relationship studies. For instance, the vinyl group could be converted to an ethynyl (B1212043) or a substituted ethyl group, which can then be further functionalized to introduce pharmacophoric elements known to interact with nAChRs.

Table 3: Examples of nAChR Ligands and their Therapeutic Potential

| Ligand | Target Subtype | Therapeutic Potential |

| Varenicline | α4β2 partial agonist | Smoking cessation |

| Epibatidine | Potent, non-selective agonist | Analgesia (research tool) |

| ABT-418 | α4β2 agonist | Cognitive enhancement |

Modulators of Neurotransmitter Receptors (e.g., GABA Receptors)

The γ-aminobutyric acid (GABA) receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the targets for a wide range of clinically important drugs, including benzodiazepines and barbiturates, which are used to treat anxiety, epilepsy, and sleep disorders. These drugs act as positive allosteric modulators of GABAA receptors.

The development of novel GABA receptor modulators with improved subtype selectivity and side-effect profiles is an active area of research. While direct syntheses of GABA receptor modulators from this compound are not prominently reported, the chiral pyrrolidine core is a feature in some modulators. The vinyl group could be elaborated into more complex side chains that could interact with allosteric binding sites on the GABA receptor complex. Synthetic strategies could involve oxidation of the vinyl group to an epoxide, followed by ring-opening with a suitable nucleophile to introduce diversity.

Table 4: Classes of GABAA Receptor Modulators

| Modulator Class | Mechanism of Action | Therapeutic Use |

| Benzodiazepines | Positive allosteric modulator | Anxiolytic, Sedative, Anticonvulsant |

| Barbiturates | Positive allosteric modulator | Sedative, Anticonvulsant |

| Neurosteroids | Positive allosteric modulator | Anesthetic, Anxiolytic |

Precursors for Specific Therapeutic Agents

This compound and its enantiomer are valuable intermediates in the synthesis of targeted therapeutic agents, particularly those aimed at treating disorders of the central nervous system (CNS). google.com Research has identified the enantiomeric form, (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, as a key precursor for compounds that bind to and modulate neuronal nicotinic acetylcholine receptors (nAChRs). google.comgoogle.com These receptors are involved in a wide range of neurological processes, and their modulation is a key strategy for developing treatments for various CNS conditions. google.comnih.gov

The synthesis of these therapeutic candidates from the pyrrolidine building block involves a series of well-defined chemical transformations. The process highlights the strategic importance of installing the vinyl group at the C3 position of the pyrrolidine ring in a stereospecific manner.

Table 1: Intermediates in the Patented Synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

| Compound Name | Role in Synthesis |

|---|---|

| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Starting Material |

| tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Activated Intermediate |

| Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Intermediate with Inverted Stereochemistry |

| (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid | Hydrolyzed Intermediate |

| tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Reduced Intermediate |

| tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate | Halogenated Intermediate for Elimination |

This table outlines the key chemical intermediates involved in a patented synthetic route to the enantiomer of the title compound, demonstrating its role as a building block for neurologically active agents. google.comgoogle.com

Contribution to Peptide Chemistry and Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as improved stability against enzymatic degradation and better bioavailability. acs.org The pyrrolidine ring, being the core structure of the amino acid proline, is a fundamental component in peptide science. Its rigid five-membered ring structure is often used to induce specific secondary structures, like β-turns, in peptide chains. mdpi.comnih.gov

This compound serves as an excellent scaffold for creating novel peptidomimetics. nih.gov The stereochemically defined pyrrolidine core provides a constrained conformational template, while the vinyl group acts as a versatile chemical handle. This vinyl moiety can undergo a wide array of chemical reactions—such as oxidation, reduction, cross-coupling, or polymerization—allowing for the attachment of various side chains or the linkage to other amino acid residues. nih.gov This synthetic flexibility enables the creation of a diverse library of peptidomimetic structures designed to interact with specific biological targets. acs.org

Table 2: Molecular Features for Peptidomimetic Design

| Feature | Significance in Peptidomimetics | Potential Modifications |

|---|---|---|

| (S)-Pyrrolidine Scaffold | Provides a rigid, chiral backbone that can mimic peptide turns. mdpi.com | The Boc-protecting group can be removed to allow coupling with other amino acids or scaffolds. |

| Vinyl Functional Group | Acts as a versatile point for chemical modification and elaboration. | Ozonolysis to an aldehyde, hydroboration-oxidation to an alcohol, Heck coupling, or olefin metathesis. |

Development of Chiral Catalysts and Auxiliaries

The field of asymmetric catalysis heavily relies on chiral molecules that can influence the stereochemical outcome of a chemical reaction. Chiral pyrrolidine derivatives, famously pioneered with proline, are among the most successful classes of organocatalysts. nih.gov They are used to promote a variety of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

This compound is a valuable precursor for the synthesis of new chiral catalysts and auxiliaries. The inherent chirality of the (S)-pyrrolidine ring provides the necessary stereochemical information. acs.org The strategic placement of the vinyl group offers a unique opportunity for synthetic diversification. Chemists can transform the vinyl group into a range of other functionalities that can act as coordinating sites for metals or as hydrogen-bond donors/acceptors, which are crucial for catalytic activity.

For instance, oxidative cleavage of the vinyl group can yield a carboxylic acid or an aldehyde, which can then be used to append phosphine (B1218219) ligands or thiourea (B124793) groups. Alternatively, hydroboration-oxidation can convert the vinyl group into a primary alcohol, a common feature in many chiral ligands and auxiliaries. This synthetic accessibility allows for the systematic tuning of a catalyst's electronic and steric properties to optimize its performance in a specific asymmetric transformation. nih.gov

Table 3: Potential Catalyst Scaffolds from Vinyl Group Modification

| Reaction on Vinyl Group | Resulting Functional Group | Potential Catalyst/Ligand Type |

|---|---|---|

| Ozonolysis / Oxidation | Carboxylic Acid (-COOH) | Can be converted to amides, forming scaffolds like prolinamides. |

| Hydroboration-Oxidation | Primary Alcohol (-CH₂CH₂OH) | Precursor for chiral phosphine-alcohols (e.g., for metal catalysis). |

| Aminohydroxylation | Amino Alcohol | Bidentate ligand for metal-catalyzed reactions. |

Conclusion and Future Perspectives in Pyrrolidine Chemistry

Summary of Current Synthetic Achievements and Challenges

The synthesis of enantiomerically pure pyrrolidine (B122466) derivatives, including (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate, has been a significant area of research. A key achievement is the development of reliable synthetic routes from readily available chiral precursors. For instance, this compound can be prepared from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This multi-step process typically involves:

Activation of the hydroxyl group, often through mesylation, to form an intermediate like tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. google.com

Nucleophilic substitution with a carbon nucleophile, such as diethyl malonate, which proceeds with inversion of stereochemistry. google.com

Subsequent chemical transformations to convert the malonate group into a 2-iodoethyl or 2-hydroxyethyl group. google.comgoogle.com

An elimination reaction, often promoted by a base like potassium tert-butoxide, to generate the target vinyl group. google.com

One of the most powerful and widely studied methods for constructing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile. mappingignorance.orgnih.govnih.gov This method is highly atom-economical and can generate up to four new stereocenters in a single step. mappingignorance.orgnih.gov

Despite these successes, significant challenges remain. Key challenges in pyrrolidine synthesis include:

Stereocontrol: While methods for diastereoselective and enantioselective synthesis exist, achieving high levels of stereocontrol, particularly in reactions that create multiple stereocenters, can be difficult and highly dependent on the substrate, catalyst, and reaction conditions. nih.gov

Scope and Generality: Many synthetic methods are highly optimized for specific substrates and may not be broadly applicable to a wide range of starting materials, limiting the diversity of accessible pyrrolidine structures.

Emerging Methodologies and Sustainable Synthesis Approaches

To address the challenges of traditional methods, the field is moving towards more efficient and environmentally benign synthetic strategies.

Emerging Methodologies:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form complex products, such as polysubstituted pyrrolidines. tandfonline.com MCRs are highly efficient and align with the principles of green chemistry by reducing waste and energy consumption.

Catalytic Cyclization Reactions: New methods utilizing transition metals like palladium, zinc, and iridium are being developed. europa.euacs.org For example, an iridium-catalyzed reductive strategy can generate azomethine ylides from stable tertiary amides and lactams, providing a new entry point for [3+2] cycloaddition reactions under mild conditions. acs.org

Biocatalysis: Enzymes are increasingly used to achieve high enantioselectivity. Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to either enantiomer with excellent purity (>99.5% ee). nih.gov

Sustainable Synthesis Approaches:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and increase synthetic efficiency, contributing to greener chemical processes. nih.gov

Solid Acid Catalysts: Researchers are developing reusable, environmentally friendly catalysts. Natural carbohydrates like cellulose (B213188) and starch have been converted into solid acid catalysts (e.g., cellulose sulfuric acid) that effectively promote the diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloadditions. acs.orgacs.org

Solvent-Free Conditions: The use of high-speed ball milling allows for asymmetric reactions to be conducted under solvent-free conditions, reducing volatile organic compound emissions and often leading to shorter reaction times and higher stereoselectivity compared to conventional methods. mdpi.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Biocatalysis (Transaminases) | Uses enzymes for asymmetric amination and cyclization. | Extremely high enantioselectivity; mild, aqueous conditions. | nih.gov |

| Iridium-Catalyzed Reductive Cycloaddition | Generates azomethine ylides from amides/lactams. | Broad substrate scope; uses stable precursors; mild conditions. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. | High efficiency; reduced waste; operational simplicity. | tandfonline.com |

| Natural Solid Acid Catalysis | Uses catalysts derived from cellulose or starch. | Reusable catalyst; environmentally benign; cost-effective. | acs.orgacs.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Drastically reduced reaction times; increased efficiency. | nih.gov |

Potential for Expanded Applications in Complex Chemical Synthesis and Chemical Biology

The this compound scaffold is primed for expanded applications due to the synthetic versatility of the vinyl group. This functional group can participate in a wide range of transformations, including Heck coupling, hydroboration-oxidation, epoxidation, and metathesis, allowing for its elaboration into more complex molecular architectures.

In complex chemical synthesis , this building block can be used to construct the core of various natural products and pharmaceutical agents. The pyrrolidine ring is a "privileged structure" in medicinal chemistry, appearing in drugs for a wide range of diseases. mappingignorance.orgnih.gov The ability to introduce diverse substituents via the vinyl handle makes this compound a valuable starting point for generating libraries of novel compounds for drug discovery campaigns.

In chemical biology , the vinyl group serves as a handle for bioconjugation. It can be used to attach the pyrrolidine scaffold to proteins, nucleic acids, or other biomolecules to probe biological processes. Furthermore, it enables the synthesis of functionalized probes for use in activity-based protein profiling or as components of targeted drug delivery systems. The defined stereochemistry of the starting material is crucial, as biological systems are often sensitive to the chirality of interacting molecules.

Computational and Theoretical Studies in Reaction Design for Enantioselective Processes

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of enantioselective reactions in pyrrolidine synthesis. emich.edu Density Functional Theory (DFT) is widely used to investigate reaction mechanisms, rationalize stereoselectivity, and guide catalyst design. nih.govacs.org

Key applications of computational studies include:

Transition State Analysis: DFT calculations can model the transition states of competing reaction pathways (e.g., endo vs. exo approaches in cycloadditions). nih.govnih.gov By comparing the activation energies of these transition states, chemists can predict which diastereomer or enantiomer will be preferentially formed. emich.edu

Understanding Catalyst-Substrate Interactions: Computational models help elucidate the non-covalent interactions between a chiral catalyst and the substrate in the transition state. nih.gov These insights are critical for explaining the source of enantioselectivity and for designing new catalysts with improved performance. For example, studies have analyzed the chiral binding pockets of gold(I) and silver(I) catalysts used in [3+2] cycloadditions to understand how they direct the stereochemical outcome. acs.orgnih.gov

Mechanism Elucidation: Computational studies can provide compelling evidence for proposed reaction mechanisms. For example, they have been used to show that some 1,3-dipolar cycloadditions proceed through highly asynchronous transition states rather than fully concerted pathways, which has important implications for stereocontrol. acs.org

The synergy between experimental work and theoretical calculations is accelerating the development of new, highly efficient, and stereoselective methods for synthesizing complex pyrrolidine derivatives. This integrated approach will continue to be a driving force in the future of organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, and what key reagents are involved?

- Methodological Answer : The compound is often synthesized via coupling reactions using tert-butyl(R)-3-vinylpyrrolidine-1-carboxylate as a key intermediate. For example, coupling with pyrimidine derivatives under conditions involving DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C is a documented approach . The tert-butyl group provides steric protection during synthesis, ensuring regioselectivity in subsequent steps .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

- Methodological Answer : Chiral resolution techniques or asymmetric catalysis are employed. For instance, low-temperature NMR analysis (as demonstrated in studies on tert-butyl-containing triazinanes) can monitor axial/equatorial conformations to ensure stereochemical fidelity . Additionally, chiral HPLC or polarimetry may validate enantiomeric purity post-synthesis .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for small-molecule refinement .

- NMR spectroscopy : and NMR identify vinyl and tert-butyl groups, while NOESY confirms spatial arrangements .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the vinylpyrrolidine moiety?

- Methodological Answer : Optimize reaction conditions by:

- Catalyst screening : Mo(CO) has been effective in epoxidation of similar substrates, suggesting transition-metal catalysts may enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Stoichiometric control : Excess vinylpyrrolidine (1.2–1.5 equiv.) can drive reactions to completion .

Q. What strategies resolve contradictions between computational (DFT) and experimental data on tert-butyl group positioning?

- Methodological Answer : Explicit solvent modeling in DFT calculations is critical. For example, axial-to-equatorial shifts in tert-butyl conformers observed experimentally (via NMR) may not align with gas-phase DFT results unless solvent interactions are included . Cross-validation with X-ray data is recommended .

Q. How does the tert-butyl group influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : The tert-butyl group acts as a steric shield, preventing undesired nucleophilic attacks on the pyrrolidine nitrogen. However, its bulkiness may hinder coupling reactions, necessitating deprotection strategies (e.g., TFA-mediated cleavage) in later stages .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight containers under inert atmosphere (N or Ar) at –20°C to prevent oxidation of the vinyl group. Avoid exposure to light or moisture, which may hydrolyze the carbamate .

Applications in Academic Research

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a chiral building block for bioactive molecules. For example, it is a key intermediate in the synthesis of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate, a compound with potential antiviral activity .

Q. How is this compound utilized in studying enzyme inhibition or receptor binding?

- Methodological Answer : The vinyl group enables conjugation to biomolecules via click chemistry (e.g., azide-alkyne cycloaddition). Its tert-butyl carbamate can be deprotected in situ to generate free amines for targeting enzymes like proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.